molecular formula C14H18O4 B11941330 (+)-Mono-(1,2,2-trimethylpropyl) phthalate CAS No. 84489-36-1

(+)-Mono-(1,2,2-trimethylpropyl) phthalate

Cat. No.: B11941330
CAS No.: 84489-36-1
M. Wt: 250.29 g/mol
InChI Key: XDYJXSYQEHXZHY-UHFFFAOYSA-N
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Description

(+)-Mono-(1,2,2-trimethylpropyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a phthalate group attached to a 1,2,2-trimethylpropyl moiety. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Mono-(1,2,2-trimethylpropyl) phthalate typically involves the esterification of phthalic anhydride with 1,2,2-trimethylpropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Phthalic anhydride+1,2,2-trimethylpropyl alcoholacid catalyst(+)-Mono-(1,2,2-trimethylpropyl) phthalate+water\text{Phthalic anhydride} + \text{1,2,2-trimethylpropyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} Phthalic anhydride+1,2,2-trimethylpropyl alcoholacid catalyst​(+)-Mono-(1,2,2-trimethylpropyl) phthalate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality phthalate esters.

Chemical Reactions Analysis

Types of Reactions

(+)-Mono-(1,2,2-trimethylpropyl) phthalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1,2,2-trimethylpropyl alcohol.

    Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst, forming a different phthalate ester.

    Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

    Hydrolysis: Phthalic acid and 1,2,2-trimethylpropyl alcohol.

    Transesterification: Different phthalate esters.

    Oxidation: Phthalic acid derivatives.

Scientific Research Applications

(+)-Mono-(1,2,2-trimethylpropyl) phthalate has various applications in scientific research, including:

    Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.

    Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (+)-Mono-(1,2,2-trimethylpropyl) phthalate involves its interaction with biological molecules, particularly enzymes and receptors. It is known to modulate the activity of certain enzymes involved in lipid metabolism and can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. The molecular targets and pathways involved include:

    Enzymes: Lipases and esterases that hydrolyze the ester bond.

    Receptors: Hormone receptors such as estrogen receptors, which can be affected by the compound’s structural similarity to natural hormones.

Comparison with Similar Compounds

(+)-Mono-(1,2,2-trimethylpropyl) phthalate can be compared with other phthalate esters, such as:

  • Diethyl phthalate (DEP)
  • Dibutyl phthalate (DBP)
  • Di(2-ethylhexyl) phthalate (DEHP)

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which influences its physical and chemical properties, as well as its biological activity. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence.

Similar Compounds

  • Diethyl phthalate (DEP) : Used as a plasticizer and in personal care products.
  • Dibutyl phthalate (DBP) : Commonly used in adhesives and coatings.
  • Di(2-ethylhexyl) phthalate (DEHP) : Widely used in medical devices and flexible PVC products.

Properties

CAS No.

84489-36-1

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-9(14(2,3)4)18-13(17)11-8-6-5-7-10(11)12(15)16/h5-9H,1-4H3,(H,15,16)

InChI Key

XDYJXSYQEHXZHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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